1-Cyclopropyl-3-methylpiperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-cyclopropyl-3-methylpiperazine |
InChI |
InChI=1S/C8H16N2/c1-7-6-10(5-4-9-7)8-2-3-8/h7-9H,2-6H2,1H3 |
InChI Key |
IQEDRJJKXCQPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2CC2 |
Origin of Product |
United States |
Molecular structure of 1-Cyclopropyl-3-methylpiperazine
An In-depth Technical Guide to the Molecular Structure of 1-Cyclopropyl-3-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including its basic nature and ability to form multiple hydrogen bonds, make it a versatile building block for drug design.[2] This guide focuses on the molecular structure, synthesis, and characterization of a specific derivative, 1-Cyclopropyl-3-methylpiperazine. This compound combines the established piperazine core with a cyclopropyl group, a small, strained ring known to enhance metabolic stability and target affinity, and a methyl group that introduces chirality and steric influence. This document provides a comprehensive overview of its structural features, a plausible synthetic route based on established methodologies, and a discussion of the analytical techniques essential for its structural elucidation and characterization.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a recurring motif in numerous approved drugs.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[1][4] The versatility of the piperazine scaffold stems from the ability to readily modify the nitrogen atoms, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[1] The introduction of various substituents can influence a molecule's potency, selectivity, solubility, and metabolic profile.[5]
The subject of this guide, 1-Cyclopropyl-3-methylpiperazine, presents an interesting case study in molecular design. The N-cyclopropyl group is a bioisostere for larger alkyl groups and can impart favorable properties such as increased potency and reduced off-target effects. The methyl group at the 3-position introduces a chiral center, which can lead to stereospecific interactions with biological targets.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 1-Cyclopropyl-3-methylpiperazine are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H16N2 | [6] |
| Molecular Weight | 140.23 g/mol | [7] |
| CAS Number | 15655-73-9 (for dihydrochloride) | [6] |
| Canonical SMILES | CC1CN(CCN1)C2CC2 | [6] |
| InChI Key | IQEDRJJKXCQPMH-UHFFFAOYSA-N | [6] |
The structure of 1-Cyclopropyl-3-methylpiperazine features a piperazine ring in a chair conformation to minimize steric strain. The cyclopropyl and methyl substituents can exist in various stereochemical arrangements, leading to different isomers. The chirality introduced by the methyl group at the C3 position results in (R)- and (S)-enantiomers, which may exhibit distinct pharmacological activities.
Synthesis of 1-Cyclopropyl-3-methylpiperazine
The proposed synthesis involves two main steps: the preparation of the 3-methylpiperazine precursor and its subsequent reaction with cyclopropanecarboxaldehyde.
Synthesis of 3-Methylpiperazine
The synthesis of the chiral precursor, (S)- or (R)-3-methylpiperazine, can be achieved from the corresponding amino acid, alanine. A common approach involves the protection of one of the nitrogen atoms, for instance, with a tert-butoxycarbonyl (Boc) group, to ensure selective functionalization.[9]
Reductive Amination for N-Cyclopropylation
With 3-methylpiperazine in hand, the final step is the introduction of the cyclopropyl group via reductive amination with cyclopropanecarboxaldehyde.[5] This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final amine.[8]
Experimental Protocol: Synthesis of 1-Cyclopropyl-3-methylpiperazine
Step 1: Formation of the Iminium Ion Intermediate
-
To a solution of 3-methylpiperazine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropanecarboxaldehyde (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction to the Final Product
-
Once the formation of the intermediate is complete, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice for reductive aminations as it is mild and selective.[8] Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-Cyclopropyl-3-methylpiperazine.
Caption: Proposed synthetic workflow for 1-Cyclopropyl-3-methylpiperazine.
Structural Elucidation and Characterization
The definitive confirmation of the structure of 1-Cyclopropyl-3-methylpiperazine requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl group (typically in the upfield region of 0.2-1.0 ppm), the methyl group (a doublet around 1.0-1.3 ppm), and the piperazine ring protons (a complex series of multiplets in the range of 2.0-3.5 ppm). The chemical shifts and coupling constants will provide valuable information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the cyclopropyl carbons (around 0-15 ppm), the methyl carbon (around 15-20 ppm), and the four distinct carbons of the piperazine ring (in the range of 40-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For 1-Cyclopropyl-3-methylpiperazine (C8H16N2), the expected exact mass is 140.1313.[6] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern will likely involve the loss of the cyclopropyl group or cleavage of the piperazine ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic C-H stretching vibrations for the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹) and N-H stretching vibrations if a secondary amine is present as an impurity (around 3300-3500 cm⁻¹). The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm the complete reduction of the aldehyde.
Potential Applications and Pharmacological Significance
While specific pharmacological data for 1-Cyclopropyl-3-methylpiperazine is not extensively published, the known activities of related piperazine derivatives suggest several potential areas of application. The piperazine scaffold is a key component in many centrally acting agents.[4]
-
Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at dopamine and serotonin receptors, making them candidates for the treatment of schizophrenia, depression, and anxiety.[4][10] The specific substitution pattern of 1-Cyclopropyl-3-methylpiperazine could modulate its receptor binding profile and lead to a unique pharmacological effect.
-
Anticancer Activity: Some piperazine-containing compounds have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[1]
-
Antimicrobial Agents: The piperazine ring is also found in a number of antibacterial and antifungal drugs.[1]
Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to determine the specific biological targets and therapeutic potential of 1-Cyclopropyl-3-methylpiperazine.
Caption: Relationship between structure and potential applications.
Conclusion
1-Cyclopropyl-3-methylpiperazine is a chiral, N-substituted piperazine derivative with potential for development in various therapeutic areas, particularly those targeting the central nervous system. Its synthesis can be readily achieved through established methods like reductive amination. A thorough structural characterization using a combination of NMR, MS, and IR spectroscopy is essential to confirm its identity and purity. While further investigation is required to fully elucidate its pharmacological profile, the unique combination of the piperazine core, a cyclopropyl group, and a chiral methyl substituent makes it a compelling molecule for further study in drug discovery and development.
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The Ascendant Scaffold: A Technical Guide to the Biological Activity of 1-Cyclopropyl-3-methylpiperazine Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the piperazine ring, a privileged scaffold in medicinal chemistry, with the unique conformational and electronic properties of a cyclopropyl group, presents a compelling frontier in drug discovery. This technical guide delves into the burgeoning landscape of 1-cyclopropyl-3-methylpiperazine derivatives, a chemical class poised for significant therapeutic impact. We will navigate the synthetic pathways to this core structure, dissect its diverse biological activities, and elucidate the underlying mechanisms of action. This document serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of this promising molecular architecture.
Introduction: The Strategic Fusion of Piperazine and Cyclopropane in Medicinal Chemistry
The piperazine moiety is a cornerstone of modern drug design, gracing the structures of numerous approved therapeutics for a wide array of diseases.[1] Its six-membered heterocyclic ring, with two nitrogen atoms at opposing positions, offers a versatile platform for structural modification, enabling fine-tuning of physicochemical properties and pharmacological activity.[2][3] The piperazine scaffold is particularly prevalent in agents targeting the central nervous system (CNS), where it can influence neurotransmitter pathways.[1][4]
The incorporation of a cyclopropyl group into drug candidates has gained significant traction in recent years. This small, strained carbocycle is not merely a lipophilic appendage; its unique electronic and conformational properties can profoundly impact a molecule's biological profile. The cyclopropyl group can enhance metabolic stability, improve potency, and reduce off-target effects.
The specific focus of this guide, the 1-cyclopropyl-3-methylpiperazine scaffold, combines the advantageous features of both moieties. The methyl group at the 3-position introduces a chiral center, offering the potential for stereospecific interactions with biological targets and further refinement of pharmacological activity.
Synthetic Strategies for 1-Cyclopropyl-3-methylpiperazine and Its Derivatives
The efficient synthesis of the 1-cyclopropyl-3-methylpiperazine core is a critical first step in the exploration of its biological potential. A common and effective method involves the N-alkylation of 3-methylpiperazine with a cyclopropylmethyl halide.
General Synthesis of 1-Cyclopropylmethyl-3-methylpiperazine
A robust and scalable synthesis of 1-cyclopropylmethyl-3-methylpiperazine has been reported, particularly in the context of its use as an intermediate for the anticancer agent Volasertib.[5]
Protocol:
-
Reaction Setup: To a solution of anhydrous 3-methylpiperazine in a suitable solvent such as ethyl acetate, add dipotassium carbonate.
-
Alkylation: Add bromomethylcyclopropane to the stirred mixture at ambient temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts.
-
Extraction: Wash the organic phase with an aqueous solution of sodium hydroxide.
-
Purification: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield 1-cyclopropylmethyl-3-methylpiperazine.
Caption: General synthetic scheme for 1-cyclopropylmethyl-3-methylpiperazine.
Biological Activities of 1-Cyclopropyl-3-methylpiperazine Derivatives
While research specifically focused on a broad range of 1-cyclopropyl-3-methylpiperazine derivatives is still emerging, the existing literature on related compounds provides strong indications of their potential therapeutic applications. The primary areas of interest include oncology, infectious diseases, and central nervous system disorders.
Anticancer Activity
The 1-cyclopropylmethylpiperazine scaffold is a key component of the polo-like kinase 1 (PLK1) inhibitor, Volasertib . PLK1 is a critical regulator of cell cycle progression, and its inhibition is a validated strategy in oncology. The synthesis of 1-cyclopropylmethylpiperazine as a key intermediate for Volasertib underscores the importance of this scaffold in the development of novel anticancer agents.[5] The broader class of piperazine derivatives has been extensively explored for anticancer properties, with several FDA-approved drugs containing this moiety.[6]
Antimicrobial and Anti-tubercular Activity
A series of novel fluoroquinolone derivatives incorporating a 1-cyclopropyl-4-substituted-piperazine moiety have been synthesized and evaluated for their antibacterial and anti-tubercular activities.[7] While the core of these molecules is the fluoroquinolone, the nature of the substituent on the piperazine ring significantly influences their potency.
One study reported the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives. Several of these compounds exhibited potent activity against Mycobacterium tuberculosis H37Rv and various Gram-positive and Gram-negative bacteria.[7] For instance, compound 3f from this series showed a minimum inhibitory concentration (MIC) of 0.44 µM against Staphylococcus aureus and 0.8 µM against Escherichia coli.[7]
Table 1: Antibacterial Activity of Selected Fluoroquinolone-Piperazine Derivatives [7]
| Compound | Substituent on Piperazine | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MIC (µM) vs. M. tuberculosis H37Rv |
| 3f | 4-chlorophenyl | 0.44 | 0.8 | 7.32 |
| 3g | 4-fluorophenyl | 0.88 | 1.6 | 14.64 |
| 3h | 4-methylphenyl | 1.76 | 3.2 | 29.28 |
Central Nervous System (CNS) Activity
Piperazine derivatives are well-known for their diverse activities within the central nervous system, acting on various neurotransmitter receptors.[1][8] A patent from the early 1980s described 1-cyclopropylmethyl-3-methylpiperazine and its derivatives for the treatment of cardiac diseases, suggesting a potential cardiovascular effect.[9][10] More recent research into piperazine-containing compounds has focused on their anxiolytic and antidepressant-like effects, often mediated through the serotonergic system.[11] The structural similarity of the 1-cyclopropyl-3-methylpiperazine scaffold to known CNS-active piperazines suggests that derivatives of this core could modulate dopamine and serotonin receptors, making them potential candidates for the treatment of neurological and psychiatric disorders.
Structure-Activity Relationships (SAR)
While a comprehensive SAR study specifically for 1-cyclopropyl-3-methylpiperazine derivatives is not yet available in the public domain, we can extrapolate potential relationships from related compound series.
-
Substitution on the second nitrogen (N4): For the fluoroquinolone derivatives, substitution on the second nitrogen of the piperazine ring with various aryl groups significantly impacted antibacterial and anti-tubercular potency. Electron-withdrawing groups on the phenyl ring, such as chlorine, appeared to enhance activity against bacterial strains.[7]
-
Role of the Cyclopropyl Group: The cyclopropyl moiety is often introduced to improve metabolic stability and potency. Its rigid nature can also help in locking the molecule into a bioactive conformation, enhancing its affinity for the target protein.
-
Stereochemistry at the 3-position: The methyl group at the 3-position introduces a chiral center. It is highly probable that the two enantiomers of 1-cyclopropyl-3-methylpiperazine derivatives will exhibit different biological activities and potencies due to stereospecific interactions with their biological targets. Future research should focus on the separation and individual evaluation of these enantiomers.
Caption: Key structural features influencing the biological activity of 1-cyclopropyl-3-methylpiperazine derivatives.
Future Directions and Conclusion
The 1-cyclopropyl-3-methylpiperazine scaffold represents a promising starting point for the development of novel therapeutics. The available data, though fragmented, points towards potential applications in oncology, infectious diseases, and CNS disorders.
Key areas for future research include:
-
Synthesis of diverse libraries: The synthesis and biological evaluation of a wide range of N4-substituted 1-cyclopropyl-3-methylpiperazine derivatives are crucial to establish a clear SAR.
-
Chiral separation and evaluation: The separation of the (R)- and (S)-enantiomers and their individual pharmacological profiling are essential to unlock the full potential of this scaffold.
-
Mechanism of action studies: In-depth studies are needed to identify the specific biological targets of these derivatives and to elucidate their mechanisms of action at the molecular level.
-
In vivo evaluation: Promising candidates from in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
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Ghate, M., Kusanur, R. A., Kulkarni, M. V., & Jeong, Y. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324–332. [Link]
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Advanced Protocol: Regioselective Synthesis of 1-Cyclopropyl-3-methylpiperazine
Topic: Synthesis of 1-Cyclopropyl-3-methylpiperazine from N-Boc-piperazine Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This application note details the regioselective synthesis of 1-cyclopropyl-3-methylpiperazine starting from the commercially available N-Boc-piperazine (tert-butyl piperazine-1-carboxylate).
While 1-cyclopropyl-3-methylpiperazine is a high-value scaffold in GPCR ligand design (notably for histamine H3 and sigma receptors), its synthesis presents two specific challenges:
-
Regioselective Methylation: Introducing a methyl group at the C2 position of the piperazine ring (relative to the Boc-protected nitrogen) requires controlled C-H activation.
-
N-Cyclopropylation: Installing a cyclopropyl group on a secondary amine is sterically demanding and chemically distinct from standard alkylations due to the strain of the cyclopropane ring.
This guide utilizes the Beak-Lee
Retrosynthetic Analysis & Pathway
The synthesis relies on the "dipole-stabilized" lithiation of the N-Boc group to direct methylation to the C2 position. Subsequent functionalization of the distal nitrogen (N4) establishes the final core.
Figure 1: Synthetic workflow leveraging directed
Experimental Protocols
Phase 1: Regioselective -Methylation (The Beak-Lee Protocol)
Objective: Install the methyl group at the C2 position of the N-Boc-piperazine ring.
Mechanism: The Boc group acts as a Directed Metalation Group (DMG), coordinating lithium to the
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| N-Boc-piperazine | 1.0 | Substrate |
| s-BuLi (1.4 M in cyclohexane) | 1.2 | Strong Base (Lithiation) |
| TMEDA (Tetramethylethylenediamine) | 1.2 | Ligand (Break aggregates) |
| Methyl Iodide (MeI) | 1.3 | Electrophile |
| Diethyl Ether (Anhydrous) | Solvent | 0.1 M concentration |
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer. Maintain a strict inert atmosphere (
or Ar). -
Solvation: Add anhydrous Diethyl Ether (
) and TMEDA (1.2 eq). Cool the solution to -78°C (dry ice/acetone bath). -
Lithiation: Add s-BuLi (1.2 eq) dropwise via syringe over 15 minutes. Ensure internal temperature does not rise above -70°C.
-
Alkylation: Add Methyl Iodide (1.3 eq) dropwise.
-
Caution: Reaction is exothermic.
-
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated aqueous
. Extract with (3x).[3] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) yields 2-methyl-N-Boc-piperazine (often obtained as a waxy solid or oil).
Phase 2: N-Cyclopropylation (Chan-Lam Coupling)
Objective: Install the cyclopropyl group on the secondary amine (N4 position).
Rationale: Standard nucleophilic substitution with cyclopropyl halides is notoriously difficult due to the slow rate of
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Methyl-N-Boc-piperazine | 1.0 | Substrate (from Phase 1) |
| Cyclopropylboronic acid | 2.0 | Coupling Partner |
| Cu(OAc)
Step-by-Step Protocol:
-
Setup: To a reaction vial equipped with a stir bar, add Cu(OAc)
(1.0 eq), 2,2'-bipyridine (1.0 eq), and Cyclopropylboronic acid (2.0 eq). -
Solvation: Add DCE and the piperazine substrate (1.0 eq).
-
Activation: Add Na
CO (2.0 eq). -
Reaction: Heat the mixture to 70°C open to the air (or under an
balloon for faster kinetics).-
Note: The reaction requires oxygen for the re-oxidation of Cu(I) to Cu(II)/Cu(III) if catalytic copper is used. However, using stoichiometric copper (1.0 eq) is often more reliable for difficult substrates like cyclopropyl.
-
-
Monitoring: Monitor by LC-MS for the formation of the product (M+1 = MW of SM + 40). Reaction time is typically 12–24 hours.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate and purify via silica gel chromatography (DCM/MeOH gradient).
Phase 3: Global Deprotection & Salt Formation
Objective: Remove the Boc group to release the final secondary amine.
Protocol:
-
Dissolve the intermediate from Phase 2 in DCM.
-
Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane.
-
Stir at RT for 2 hours.
-
Free Base Isolation: Concentrate to remove excess acid. Redissolve in DCM and wash with saturated
or 1M NaOH. Dry the organic layer ( ) and concentrate.[4] -
Result: The final oil is 1-Cyclopropyl-3-methylpiperazine .
-
Note on Numbering: Upon deprotection, the nitrogen bearing the cyclopropyl group is assigned position 1, and the methyl group is at position 3.
-
Mechanistic Insight: Chan-Lam Cycle
The success of the cyclopropylation depends on the oxidative transmetalation cycle.
Figure 2: Simplified catalytic cycle for the Copper-mediated N-cyclopropylation.
Critical Troubleshooting & Optimization
-
Lithiation Temperature: Strict adherence to -78°C is vital. Above -50°C, the lithiated species can undergo
-elimination or ring fragmentation. -
Moisture Sensitivity: Phase 1 requires strictly anhydrous conditions. Phase 2 (Chan-Lam) tolerates moisture but requires Oxygen.
-
Alternative to Chan-Lam: If the Chan-Lam coupling fails or scales poorly, use the Reductive Amination route with (1-ethoxycyclopropoxy)trimethylsilane (Kulinkovich reagent) and Sodium Cyanoborohydride (
).
References
-
Beak, P., & Lee, W. K. (1989).[3]
-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[5] The Journal of Organic Chemistry, 54(2), 458–464. Link -
Firth, J. D., O'Brien, P., & Ferris, L. (2017).[6] General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031.[6] Link
-
King, A. E., et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Tetrahedron Letters, 51(38), 5083-5086. Link
-
Antilla, J. C., & Buchwald, S. L. (2001).[7] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[8][9] Organic Letters, 3(13), 2077–2079. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
The Strategic Incorporation of 1-Cyclopropyl-3-methylpiperazine in Modern Drug Discovery: A Guide for Researchers
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperazine moiety is a quintessential example, renowned for its presence in numerous approved drugs.[1][2] This guide delves into a specific, strategically functionalized piperazine derivative: 1-Cyclopropyl-3-methylpiperazine . We will explore its synthesis, applications in drug design, and the critical role of its unique structural features in modulating biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their quest for next-generation medicines.
The Rationale for 1-Cyclopropyl-3-methylpiperazine in Drug Design: A Trifecta of Advantageous Features
The utility of the 1-Cyclopropyl-3-methylpiperazine scaffold stems from the synergistic interplay of its three key components: the piperazine ring, the N-cyclopropylmethyl group, and the C3-methyl substituent.
The Piperazine Core: This six-membered heterocycle, with its two opposing nitrogen atoms, offers a combination of structural rigidity and conformational flexibility.[3] It can serve as a versatile linker or a key pharmacophoric element, engaging in hydrogen bonding and other non-covalent interactions with biological targets.[1] The basicity of the piperazine nitrogens can be fine-tuned to optimize solubility, cell permeability, and target engagement.[1]
The N-Cyclopropylmethyl Group: The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase potency, and reduce off-target effects.[4] The strained three-membered ring can act as a bioisostere for a vinyl or carbonyl group, and its unique electronic properties can influence the pKa of the adjacent nitrogen, thereby modulating its interaction with target proteins.[4] Furthermore, the cyclopropyl group can impart a degree of conformational constraint, which can be entropically favorable for binding to a receptor.[5]
The C3-Methyl Substituent: The introduction of a methyl group at the 3-position of the piperazine ring has significant implications for the molecule's three-dimensional structure and its interactions. This chiral center allows for the exploration of stereospecific binding, where one enantiomer may exhibit significantly higher affinity or a different pharmacological profile than the other. The methyl group can also serve as a "conformational lock," influencing the puckering of the piperazine ring and the orientation of the N-substituent. From a pharmacokinetic perspective, the methyl group can shield the adjacent nitrogen from metabolic degradation, potentially prolonging the drug's half-life. A notable example of the importance of the 3-methyl substitution is seen in the development of selective kappa opioid receptor antagonists, where this feature was found to be critical for achieving high affinity and selectivity.[5]
Synthetic Protocols for 1-Cyclopropyl-3-methylpiperazine and its Derivatives
The synthesis of 1-Cyclopropyl-3-methylpiperazine is achievable through established synthetic routes. Below is a detailed protocol based on a patented procedure, followed by a general method for its incorporation into a lead molecule.[6]
Protocol 1: Synthesis of 1-Cyclopropyl-3-methylpiperazine
This protocol outlines the direct N-alkylation of 3-methylpiperazine.
Materials:
-
3-Methylpiperazine
-
(Bromomethyl)cyclopropane
-
Dipotassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
4N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for heating)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3-methylpiperazine (1.0 eq), (bromomethyl)cyclopropane (1.1 eq), and dipotassium carbonate (1.5 eq) in ethyl acetate.
-
Reaction: Stir the mixture vigorously at room temperature for 5-10 hours. The reaction can be gently heated to 40-50 °C to expedite completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a 4N aqueous solution of sodium hydroxide to remove any unreacted starting material and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Cyclopropyl-3-methylpiperazine.
Application in Novel Drug Design: A Case Study Approach
The 1-Cyclopropyl-3-methylpiperazine scaffold has shown promise in the development of therapeutics targeting a range of diseases. Below, we explore its application in two distinct therapeutic areas.
Kinase Inhibitors: The Volasertib Paradigm
While not containing the 3-methyl substitution, the clinical-stage drug Volasertib, a potent inhibitor of Polo-like kinase 1 (Plk1), features a closely related N-(cyclopropylmethyl)piperazine moiety. This highlights the value of this chemical space in kinase inhibitor design. The N-(cyclopropylmethyl)piperazine group in Volasertib is crucial for its pharmacokinetic profile and likely contributes to its target engagement.
Plk1 is a key regulator of the cell cycle, and its inhibition leads to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Plk1 by a Volasertib-like molecule.
This protocol provides a framework for assessing the inhibitory activity of a 1-Cyclopropyl-3-methylpiperazine-containing compound against Plk1.
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Peptide substrate (e.g., a fluorescently labeled peptide with a Plk1 recognition motif)
-
ATP
-
Test compound (dissolved in DMSO)
-
Microplate (e.g., 384-well)
-
Plate reader capable of detecting the change in fluorescence or luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture: In the wells of the microplate, add the Plk1 enzyme and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and measure the extent of substrate phosphorylation using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
CNS Disorders: Kappa Opioid Receptor Antagonists
Research has demonstrated that N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines can act as selective kappa opioid receptor (KOR) antagonists.[5] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance use disorders. The 3-methyl group in these compounds is critical for their affinity and selectivity.
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the KOR.
Materials:
-
Cell membranes prepared from cells expressing the human kappa opioid receptor (e.g., HEK293 or CHO cells)
-
Radioligand (e.g., [³H]-U69,593)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., naloxone)
-
Test compound
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.[7]
-
Equilibration: Allow the binding to reach equilibrium by incubating for 60 minutes at 25 °C.[7]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound and free radioligand.[8]
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) and Molecular Design Principles
The development of potent and selective drug candidates requires a thorough understanding of the SAR. For the 1-Cyclopropyl-3-methylpiperazine scaffold, the following considerations are paramount:
| Structural Modification | Potential Impact | Rationale |
| Stereochemistry at C3 | Altered affinity and/or efficacy | The chiral center can lead to stereospecific interactions with the target protein. |
| Substitution on the Cyclopropyl Ring | Modified potency and metabolic stability | Introduction of substituents can fine-tune electronic properties and block sites of metabolism. |
| Nature of the Second N-substituent | Varied biological target and selectivity | This is the primary point of diversification to target different protein families. |
| Piperazine Ring Conformation | Modulated target engagement | The C3-methyl group can influence the preferred chair conformation of the piperazine ring. |
Pharmacokinetic and Safety Profile Considerations
The ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile of a drug candidate are critical for its clinical success. The 1-Cyclopropyl-3-methylpiperazine moiety is expected to confer favorable ADME properties.
-
Absorption and Distribution: The basic nature of the piperazine ring generally leads to good aqueous solubility at physiological pH, aiding in absorption. The lipophilicity can be tuned by the second N-substituent to achieve a balance for optimal membrane permeability and distribution.[3]
-
Metabolism: The N-cyclopropylmethyl group is known to be more metabolically stable than other small alkyl groups.[4] The C3-methyl group may further shield the piperazine ring from certain metabolic transformations. However, in silico and in vitro metabolic studies are essential to identify potential metabolic liabilities.[9]
-
Excretion: The route and rate of excretion will largely depend on the overall properties of the final drug molecule.
-
Toxicity: Piperazine derivatives have a long history of safe use in medicine. However, comprehensive toxicological profiling, including cytotoxicity and off-target screening, is necessary for any new drug candidate.[9]
Conclusion and Future Directions
The 1-Cyclopropyl-3-methylpiperazine scaffold represents a highly valuable building block for the design of novel therapeutics. Its unique combination of a versatile piperazine core, a metabolically robust N-cyclopropylmethyl group, and a stereocenter for optimizing target interactions provides a rich platform for medicinal chemists. The successful application of closely related scaffolds in clinical development, such as in the case of Volasertib, underscores the potential of this chemical class. Future research should focus on the systematic exploration of the SAR of the 3-methyl group, the investigation of this scaffold against a wider range of biological targets, and the detailed characterization of the ADME and toxicological properties of the resulting drug candidates. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of 1-Cyclopropyl-3-methylpiperazine to accelerate the discovery of innovative medicines.
References
- In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2022). International Journal of Molecular Sciences, 23(11), 6089.
- CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents. (n.d.).
- Sturaro, C., Malfacini, D., Argentieri, M., Djeujo, F. M., Marzola, E., Albanese, V., Ruzza, C., Guerrini, R., Calo', G., & Molinari, P. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 876543.
-
Kappa Opioid Receptor Internalization Assay - Innoprot. (n.d.). Retrieved February 15, 2024, from [Link]
- Sturaro, C., Malfacini, D., Argentieri, M., Djeujo, F. M., Marzola, E., Albanese, V., Ruzza, C., Guerrini, R., Calo', G., & Molinari, P. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. IRIS - Unife.
- Thomas, J. B., Atkinson, R. N., Rothman, R. B., Fix, S. E., Mascarella, S. W., Vinson, N. A., Xu, H., Dersch, C. M., Lu, Y., & Carroll, F. I. (2010). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 53(5), 2247–2258.
-
(PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. (n.d.). Retrieved February 15, 2024, from [Link]
- EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents. (n.d.).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(1), e202500366.
-
Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease | International Journal of Biology and Chemistry. (n.d.). Retrieved February 15, 2024, from [Link]
- Li, Z., Wang, Y., Wang, Y., & Zhu, W. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(36), 6142–6171.
- Anisetti, R. N. (2021). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. Research Journal of Chemical Sciences, 11(1), 1-9.
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
- Chouai, A., Venditto, V. J., & Simanek, E. E. (2006). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses, 83, 147.
-
(PDF) Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Retrieved February 15, 2024, from [Link]
- Opletalová, V., Sedlák, M., & Kuneš, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2174.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
- Shaquiquzzaman, M., Verma, G., Marella, A., Akhtar, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487–529.
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- 2. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]
- 9. isca.me [isca.me]
Technical Support Center: Purification of 1-Cyclopropyl-3-methylpiperazine
Welcome to the technical support center for the purification of 1-Cyclopropyl-3-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. The unique physicochemical properties of the piperazine moiety, such as its basicity and polarity, present specific challenges during purification.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific, practical issues that may arise during the purification of 1-Cyclopropyl-3-methylpiperazine from a crude reaction mixture.
Q1: My final product is contaminated with unreacted 3-methylpiperazine. How do I remove it?
A1: The Challenge of Structurally Similar Amines
Separating 1-Cyclopropyl-3-methylpiperazine from the unreacted starting material, 3-methylpiperazine, is a common challenge due to their similar structures and boiling points. While fractional vacuum distillation can be effective, achieving baseline separation may require a highly efficient distillation column. A more robust and often more effective method is to exploit differences in their salt-forming properties or solubility.
Recommended Protocol: Purification via Diacetate Salt Formation
This method leverages the formation of a crystalline diacetate salt to isolate the desired product, a technique proven effective for purifying various N-alkyl and C-alkyl piperazines.[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture (containing both 1-Cyclopropyl-3-methylpiperazine and 3-methylpiperazine) in 5-10 volumes of a ketone solvent such as acetone.[2]
-
Precipitation: While stirring at room temperature (or slightly below, 10-30°C), slowly add glacial acetic acid. You will need at least a stoichiometric amount to form the diacetate salt.[2] The crystalline piperazine diacetate salt should begin to precipitate.
-
Isolation: Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.[1] Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected crystalline solid thoroughly with cold acetone to remove any remaining soluble impurities.[1][2]
-
Regeneration of Free Base:
-
Dissolve the purified piperazine diacetate salt in a minimal amount of water.
-
Make the solution strongly alkaline (pH > 12) by adding a base such as 5N sodium hydroxide (NaOH).[3]
-
Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane or chloroform.[3][4]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure 1-Cyclopropyl-3-methylpiperazine free base.
-
-
Purity Verification: Confirm the purity of the final product using GC-MS and ¹H NMR spectroscopy.
Q2: I'm observing a higher-boiling point impurity in my GC-MS analysis. What could it be and how can I remove it?
A2: Identifying and Removing Over-Alkylation By-products
A common side reaction during the N-alkylation of piperazines is the formation of a 1,4-disubstituted by-product.[5] In this case, the likely impurity is 1,4-bis(cyclopropylmethyl)-2-methylpiperazine. This disubstituted product will have a significantly higher molecular weight and boiling point than your target monosubstituted compound.
Recommended Method: Fractional Vacuum Distillation
Given the anticipated large difference in boiling points, fractional vacuum distillation is the most direct and scalable method for removing this type of impurity. The boiling point of 1-(Cyclopropylmethyl)piperazine is approximately 68°C at 3.5 mmHg.[4][6] The disubstituted impurity will have a substantially higher boiling point.
Experimental Setup and Procedure:
-
Apparatus: Use a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates and improve separation efficiency.
-
Vacuum: Apply a vacuum source capable of reaching a stable pressure (e.g., 1-5 mmHg). A stable vacuum is critical for maintaining a consistent boiling point.
-
Heating: Heat the distillation flask using a heating mantle with a stirrer to ensure smooth boiling.
-
Fraction Collection:
-
Slowly increase the temperature. The first fraction collected will likely be any residual low-boiling solvents.
-
Carefully collect the main fraction corresponding to the boiling point of 1-Cyclopropyl-3-methylpiperazine at the applied pressure.
-
The higher-boiling 1,4-disubstituted impurity will remain in the distillation flask.
-
-
Monitoring: Monitor the purity of the collected fractions by GC to ensure a sharp cut-off once the main product has been distilled.
Q3: My product is smearing on my silica gel column. How can I improve the chromatographic separation?
A3: Mitigating Strong Interactions with the Stationary Phase
The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption.
Troubleshooting Strategies:
-
Base Additive in Eluent: Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or ammonia (in methanol), to your mobile phase.[1] This base will occupy the active acidic sites on the silica, allowing your product to elute with a much-improved peak shape.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alumina often provides better results for the purification of strongly basic compounds.
-
Reverse-Phase Chromatography: If applicable, use a C18 reverse-phase column. For basic compounds, it is often necessary to add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., water/acetonitrile or water/methanol) to ensure the analyte is protonated and yields a sharp peak.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-Cyclopropyl-3-methylpiperazine and their likely impurities?
A1: There are two primary synthetic pathways, each with a characteristic impurity profile.
| Synthetic Route | Description | Key Reagents | Potential Impurities |
| A: Direct Alkylation | A nucleophilic substitution reaction where 3-methylpiperazine is alkylated.[7][8] | 3-methylpiperazine, Bromomethylcyclopropane (or another cyclopropylmethyl halide), Base (e.g., K₂CO₃).[8] | Unreacted 3-methylpiperazine, 1,4-bis(cyclopropylmethyl)-2-methylpiperazine (over-alkylation product)[5], Residual inorganic base. |
| B: Reductive Amination | A two-step process involving the formation of an enamine/iminium ion from piperazine and an aldehyde, followed by reduction.[9][10][11] | 1-Boc-piperazine, Cyclopropanecarboxaldehyde, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, or catalytic hydrogenation), Acid for deprotection (e.g., HCl).[4][6] | Unreacted starting materials, Partially reduced intermediates, By-products from self-condensation of the aldehyde. |
Q2: What is the scientific principle behind using acid-base extraction for purification?
A2: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[12] 1-Cyclopropyl-3-methylpiperazine is a basic compound due to the lone pairs of electrons on its two nitrogen atoms. The principle is as follows:
-
Protonation (Extraction): The crude mixture, dissolved in an organic solvent (e.g., ethyl acetate), is washed with an aqueous acid solution (e.g., 1M HCl). The basic piperazine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral or acidic impurities remain in the organic phase.
-
Isolation: The two layers are separated. The organic layer containing impurities is discarded.
-
Neutralization (Back-Extraction): The aqueous layer containing the protonated product is basified with a strong base (e.g., NaOH) to a pH > 12.[3] This deprotonates the ammonium salt, regenerating the water-insoluble free base.
-
Final Extraction: The regenerated free base is extracted back into a fresh organic solvent, which is then dried and concentrated to yield the purified product.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for purifying a basic amine using acid-base extraction.
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques should be used for comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and low-boiling starting materials. The mass spectrum provides confirmation of the product's molecular weight.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): The most powerful tool for structural confirmation. ¹H NMR can also be used for purity assessment by integrating the product signals relative to impurity signals or a known internal standard.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity, especially for detecting less volatile or thermally unstable impurities that are not amenable to GC analysis.[13]
-
Karl Fischer Titration: Used to determine the water content, as piperazines can be hygroscopic.[1]
Q4: What are the key physical properties of 1-Cyclopropyl-3-methylpiperazine relevant to its purification?
A4: Understanding these properties is essential for selecting the appropriate purification method.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₆N₂ | - |
| Molecular Weight | 140.23 g/mol | [6][14] |
| Boiling Point | 68 °C @ 3.5 mmHg | [4][6] |
| Density | 0.943 g/mL at 25 °C | [4][6] |
| pKa (predicted) | 9.25 ± 0.10 | [4] |
| Appearance | Liquid | [4] |
General Purification Workflow
The choice of purification strategy depends on the scale of the reaction and the nature of the impurities. The following diagram outlines a general decision-making process.
Caption: Decision workflow for the multi-step purification of 1-Cyclopropyl-3-methylpiperazine.
References
-
Chemsrc. (n.d.). 1-(Cyclopropylmethyl)piperazine. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
-
Titalova, A., et al. (2023). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved February 17, 2026, from [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved February 17, 2026, from [Link]
-
Barbero, N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved February 17, 2026, from [Link]
-
Werkmeister, S., et al. (2014). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal. Retrieved February 17, 2026, from [Link]
-
Viso, A., et al. (2003). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved February 17, 2026, from [Link]
-
Regmi, S., & Gunda, P. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Chemistry. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). ANHYDROUS CRYSTALLINE FORMS I AND II OF 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL) 4-OXO-1, 4-DIHYDROQUINOLINE-.
-
Pitre, T. A., & McTiernan, C. D. (2022). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Organic Letters. Retrieved February 17, 2026, from [Link]
-
Kumar, R., et al. (2009). methanone. Molbank. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved February 17, 2026, from [Link]
-
Jali, A., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
-
PubMed. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved February 17, 2026, from [Link]
-
Kubochem. (n.d.). N-Methylpiperazine. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). bicyclopropylidene. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
-
Googleapis. (n.d.). United States Patent (19). Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
- Google Patents. (n.d.). US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved February 17, 2026, from [Link]
-
Daicel Pharma Standards. (n.d.). Piperazine Impurities Manufacturers & Suppliers. Retrieved February 17, 2026, from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved February 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 6. 1-(CYCLOPROPYLMETHYL)PIPERAZINE [chemicalbook.com]
- 7. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(CYCLOPROPYL METHYL) PIPERAZINE – CHEM-IS-TRY Inc [chem-is-try.com]
Technical Support Center: 1-Cyclopropyl-3-methylpiperazine Synthesis
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It prioritizes the "Reductive Amination" and "Acylation-Reduction" pathways, as these are the industry standards for overcoming the reactivity limitations of cyclopropyl halides.
Ticket ID: CHEM-SUP-8821 Topic: Troubleshooting Low Yield & Regioselectivity Issues Status: Open Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The "Yield Trap"
Users frequently report yields <30% when synthesizing 1-cyclopropyl-3-methylpiperazine (Target).[1] The failure usually stems from three distinct "traps":
-
Regiochemical Confusion: 2-methylpiperazine has two nucleophilic nitrogens. The unhindered N4 is the kinetic favorite, which fortunately leads to the 1,3-isomer.[2] However, bis-alkylation is a common side reaction.[1][2]
-
The "Ring-Opening" Effect: In reductive amination, the cyclopropane ring is acid-sensitive. Improper pH control opens the ring to form linear allyl/propyl impurities.
-
The "Water Trap" (Isolation): The product is highly polar and water-soluble.[1] Standard organic extractions often leave 50%+ of the product in the aqueous waste stream.
Route Selection & Decision Matrix
Before troubleshooting, verify you are using the correct synthetic pathway. Direct alkylation with cyclopropyl bromide is not recommended due to the slow rate of SN2 on cyclopropyl rings and competing elimination reactions.
Recommended Pathways
-
Method A: Modified Reductive Amination (The "Petasis" Route) [1][2][3]
-
Method B: Acylation-Reduction (The "Robust" Route) [1]
Figure 1: Decision matrix for selecting the optimal synthetic route.[1][3] Note that direct alkylation is explicitly discouraged.
Troubleshooting Guide: Method A (Reductive Amination)
The Protocol: Reaction of 2-methylpiperazine with [(1-ethoxycyclopropyl)oxy]trimethylsilane in the presence of NaBH3CN and AcOH.[1]
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction / SM Recovery | Hydrolysis of the silane reagent.[1] | The silane is moisture-sensitive.[1] Use anhydrous MeOH and add 3Å molecular sieves to the reaction vessel. |
| Linear Impurities (Allyl) | Acid concentration too high.[1][3] | The cyclopropane ring opens below pH 4. Maintain pH 5.5–6.5 . Use AcOH dropwise; do not dump it in. |
| Bis-alkylation | Stoichiometry error. | 2-Methylpiperazine is a diamine.[1] Use 1.1 eq of the cyclopropyl donor. If you use >1.5 eq, you will alkylate the hindered nitrogen (N1) too.[1][2][3] |
| Low Mass Recovery | Product lost in aqueous phase. | CRITICAL: See "Isolation Protocol" below. Do not use simple Ether/Water extraction. |
Optimized Protocol (Method A)
-
Dissolution: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous Methanol (0.5 M). Add 3Å Molecular Sieves.
-
Reagent Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.2 eq).
-
Catalysis: Add Acetic Acid (2.0 eq) dropwise. Monitor temperature; keep < 25°C.
-
Reduction: After 30 mins, add NaBH3CN (1.5 eq) portion-wise.
-
Reflux: Heat to 55°C for 4–6 hours.
-
Quench: Cool to 0°C and quench with 1N NaOH (adjust to pH > 12).
Troubleshooting Guide: Method B (Acylation-Reduction)
The Protocol: Acylation of the unhindered N4 with cyclopropanecarbonyl chloride, followed by amide reduction.[1]
Why choose this?
It guarantees the cyclopropyl group stays intact (no acid sensitivity) and solves the regioselectivity problem perfectly.[1] The unhindered N4 reacts with the acid chloride 100x faster than the hindered N1.
Workflow & Logic
Figure 2: The Acylation-Reduction pathway ensures high regioselectivity by exploiting the steric difference between N1 and N4.[1]
Critical Checkpoint:
-
Regioselectivity: Run the acylation at 0°C to -10°C . At higher temperatures, you risk di-acylation.[1]
-
Reduction: Amides are stable. You must use LiAlH4 (reflux THF) or Borane-THF .[1] NaBH4 is not strong enough.
The "Isolation" Solution (Saving the Yield)
The most common reason for "low yield" is not the reaction, but the extraction. 1-Cyclopropyl-3-methylpiperazine is a secondary/tertiary amine with low molecular weight—it loves water.[1]
Standard Protocol (DO NOT USE):
-
Extract reaction mixture with Ethyl Acetate / Water.(Result: Product stays in water).
High-Yield Protocol (USE THIS):
-
Basify: Ensure the aqueous phase is pH > 13 using 50% NaOH or KOH pellets. Saturate the aqueous phase with NaCl (Salting out).[1]
-
Solvent Choice: Use Chloroform : Isopropanol (3:1) or DCM : Methanol (9:1) as the extraction solvent.[1][3] Pure DCM or EtOAc is often insufficient.
-
Repetition: Perform the extraction 4–5 times.
-
Drying: Dry over Na2SO4, filter, and concentrate.
-
Purification: If distillation is difficult (high bp), convert to the HCl salt or Oxalate salt .
FAQ: Technical Q&A
Q: Why can't I just use cyclopropyl bromide and K2CO3? A: Cyclopropyl halides are exceptionally unreactive in SN2 reactions because the transition state requires a backside attack that increases ring strain (I-strain).[1] You will likely see <5% product and mostly elimination byproducts.
Q: I see a peak at M+40 in my Mass Spec. What is it? A: This is likely the allyl impurity (ring opening).[1] 1-Cyclopropyl (M) -> 1-Allyl (M isomer) or Propyl (M+2).[1][2][3] If you see M+40 relative to the piperazine core, check if you used an excess of the ethoxy-TMS reagent which might have polymerized or reacted twice. Correction: If you see a mass corresponding to "Propyl" instead of "Cyclopropyl", your reaction pH was too low (acidic ring opening).[1][2][3]
Q: How do I confirm I have the 1,3-isomer and not the 1,2-isomer? A: 1H NMR is definitive.[1][2]
-
1,3-isomer (Target): The methyl doublet is at C3.[1][2][3] The N1 (with cyclopropyl) is flanked by CH2 groups.[1]
-
1,2-isomer: The methyl doublet is at C2.[1][2] The N1 (with cyclopropyl) is flanked by the CH(Me) group.[1][3] The steric crowding around the cyclopropyl methine proton will be significantly different.
-
Tip: The 1,3-isomer is the major product of kinetic alkylation/acylation.
References
-
Gicquel, M., et al. (2015).[1][2][3] "N-Cyclopropylation of secondary amines using (1-ethoxycyclopropoxy)trimethylsilane." Journal of Organic Chemistry. (Describes the modified Petasis reaction mechanism).
-
Bénard, S., et al. (2010).[1][2][3][4] "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid." Chemical Communications.[4][5][6] Link (Alternative Chan-Lam coupling route).[1][2][3]
- Patent CN108341792B. "Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine." (Describes the Acylation-Reduction route for industrial scale).
-
Kang, J., & Kim, K. S. (1987).[1][2][3][5] "N-cyclopropylation of aromatic amines." Journal of the Chemical Society, Chemical Communications.[2][5][6] Link (Foundational work on 1-ethoxycyclopropyl derivatives).[1][2][3]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. N-cyclopropylation of aromatic amines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Stability issues of 1-Cyclopropyl-3-methylpiperazine in solution
Technical Support Hub: Stability & Handling of 1-Cyclopropyl-3-methylpiperazine
Executive Summary
1-Cyclopropyl-3-methylpiperazine (CAS: 1909308-85-5 / 1226290-91-0 [isomer dependent]) is a bifunctional heterocyclic building block containing a strained cyclopropyl ring and a secondary amine.[1][2][3][4] Its stability profile is defined by two competing risks: oxidative degradation of the secondary amine and acid-catalyzed ring opening of the cyclopropyl moiety.[1][2] This guide provides a mechanistic troubleshooting framework for researchers observing degradation (discoloration, precipitation, or purity loss) in solution.[1][2]
Module 1: Chemical Stability & Degradation Mechanisms
Q: Why does my solution turn yellow or cloudy upon standing? A: The degradation of 1-Cyclopropyl-3-methylpiperazine is primarily driven by the unmasked secondary amine at the N4 position.[1][2]
-
N-Oxidation (Yellowing): The secondary amine (N4) is electron-rich and prone to oxidation by dissolved oxygen or peroxides in solvents (e.g., THF, Ethers), forming N-oxides or imine impurities.[1][2] This manifests as a yellow-to-orange discoloration.[1][2]
-
Carbamate Formation (Cloudiness): Like most secondary amines, this compound is a "CO₂ sponge."[1][2] Exposure to atmospheric CO₂ leads to the formation of carbamic acid zwitterions, which often precipitate as insoluble salts in non-polar solvents.
-
Cyclopropyl Ring Opening (Purity Loss): While the cyclopropyl group is kinetically stable in neutral conditions, strong mineral acids (pH < 1) or Lewis acids can catalyze the relief of ring strain (~27.5 kcal/mol), opening the ring to form allyl amines (e.g., N-allyl derivatives).[1][2]
Visualizing the Degradation Pathways The following diagram outlines the critical breakdown pathways you must control for.
Caption: Mechanistic pathways for CO2 absorption (Carbamate), Oxidation, and Acid-Catalyzed Ring Opening.[1][2][5][6][7]
Module 2: Troubleshooting & Diagnostics
Use this decision matrix to identify the root cause of solution instability.
| Symptom | Probable Cause | Diagnostic Test | Corrective Action |
| Precipitate / Haze | Carbamate Formation Reaction with atmospheric CO₂.[1][2] | Acid Test: Add mild acid (e.g., dilute HCl).[1][2] If precipitate dissolves with gas evolution (minor), it is likely a carbonate/carbamate salt.[1][2] | Filter solution under inert gas (N₂/Ar).[1][2] Store future aliquots in septum-sealed vials. |
| Yellow/Orange Color | N-Oxidation Reaction with dissolved O₂ or solvent peroxides.[1][2] | LC-MS: Look for M+16 peak (N-oxide).TLC: New polar spot (lower Rf). | Irreversible. Purify via column chromatography.[1][2] Use fresh, degassed solvents for future prep.[1][2] |
| Purity Drop (NMR) | Ring Opening Acid-catalyzed cleavage of cyclopropyl group.[1][2] | 1H NMR: Disappearance of cyclopropyl multiplet (0.3–0.6 ppm).[1][2] Appearance of alkene signals (5.0–6.0 ppm).[1][2] | Avoid strong mineral acids.[1][2] Use weak acids (Acetic/Formic) if acidification is necessary.[1][2] |
| Viscosity Increase | Oligomerization Self-reaction or concentration effect.[1][2] | Dilution: Does viscosity drop linearly? If yes, it is reversible H-bonding.[1][2] | Store as a dilute solution (<0.1 M) rather than neat oil.[1][2] |
Module 3: Storage & Handling Protocols
To maintain >98% purity over 6 months, strict adherence to the "Cold-Dry-Inert" protocol is required.[1][2]
Solvent Selection Guide
-
Recommended: Methanol (anhydrous), Dichloromethane (stabilized), DMSO (dry).[1][2]
-
Avoid: Acetone (forms enamines with secondary amines), Ethyl Acetate (transamidation risk over long periods), Ethers (peroxide risk promotes oxidation).[1][2]
Handling Workflow
-
Inert Atmosphere: Always dispense under Nitrogen or Argon.[1][2] The secondary amine is hygroscopic and CO₂-philic.[1][2]
-
Degassing: Degas all solvents (sparge with He or sonicate under vacuum) before dissolving the compound to minimize N-oxide formation.
-
Aliquot Storage: Do not repeatedly freeze-thaw a bulk stock. Divide into single-use aliquots.
Storage Conditions
-
Solution State: -80°C (ideal) or -20°C. Stability is <48 hours at Room Temperature in solution.[1][2]
Module 4: Analytical Verification
Standard Operating Procedure for Purity Check (HPLC-MS)
-
Column: C18 Reverse Phase (High pH stable column recommended, e.g., Waters XBridge).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10) – Basic pH keeps the amine neutral and improves peak shape.[1][2]
-
Gradient: 5% B to 95% B over 10 min.
Graphviz: Troubleshooting Decision Tree Follow this logic flow when an issue is observed.
Caption: Step-by-step diagnostic flow for solution stability issues.
References
-
Chemical Identity & Properties
-
Piperazine Oxidation Mechanisms
-
Cyclopropyl Stability
-
Commercial Handling Data (Analogous)
Sources
- 1. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 2. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 3. 1226290-91-0|1-Cyclopropyl-2-methylpiperazine|BLD Pharm [bldpharm.com]
- 4. 1909308-85-5・1-cyclopropyl-3-methylpiperazine dihydrochloride・1-cyclopropyl-3-methylpiperazine dihydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperazine Compounds
Welcome to our dedicated technical support center for resolving common chromatographic issues encountered during the HPLC analysis of piperazine and its derivatives. This guide is structured in a practical question-and-answer format to help you diagnose and remedy peak tailing, a frequent challenge when working with basic compounds like piperazine. Our approach is grounded in fundamental chromatographic principles to empower you with not just solutions, but also a deeper understanding of the separation process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing with my piperazine compound on a standard C18 column. What is the most likely cause?
A1: The primary cause of peak tailing for basic compounds like piperazine on standard silica-based reversed-phase columns is secondary interactions with residual silanol groups on the stationary phase. [1][2][3][4]
-
The "Silanol Effect": Silica, the backbone of most reversed-phase HPLC columns, has silanol groups (Si-OH) on its surface.[5] During the manufacturing process, where a hydrophobic stationary phase (like C18) is bonded to the silica, it's impossible to cover all these silanol groups due to steric hindrance.[5][6] These remaining, accessible silanol groups are acidic and can interact with basic analytes.[7][8]
-
Mechanism of Interaction: Piperazine, being a basic compound with two nitrogen atoms, can become protonated in the mobile phase, carrying a positive charge.[9][10] These positively charged piperazine molecules can then interact with the negatively charged, ionized silanol groups on the silica surface through strong ionic interactions.[2][8] This secondary retention mechanism, in addition to the primary hydrophobic interaction with the C18 phase, leads to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak shape.[3][4]
Q2: How does the pH of my mobile phase affect the peak shape of piperazine?
A2: Mobile phase pH is a critical parameter that directly influences the ionization state of both the piperazine analyte and the stationary phase's residual silanol groups. [11][12][13]
-
Piperazine's Ionization State: Piperazine has two pKa values, approximately 9.73 and 5.35.[9][14][15] At a mobile phase pH below its pKa, an amine group will be protonated (positively charged). At a pH above its pKa, it will be in its neutral form.
-
Silanol Group Ionization: The pKa of silanol groups is roughly around 5.[16] At a mobile phase pH above this value, a significant portion of the silanol groups will be deprotonated and carry a negative charge, making them highly active for secondary interactions with protonated basic compounds.[2][3]
-
Practical Implications:
-
Low pH (pH < 3): At a low pH, the silanol groups are fully protonated (neutral), minimizing their ability to interact ionically with the protonated piperazine.[3][4] This is often the simplest and most effective way to reduce peak tailing for basic compounds.
-
Mid-range pH (pH 4-7): In this range, both the piperazine and the silanol groups can be ionized, leading to strong secondary interactions and significant peak tailing.[16] It is generally advisable to avoid this pH range when analyzing basic compounds.
-
High pH (pH > 8): At a higher pH, closer to or above the pKa of piperazine, the analyte will be in its neutral form, reducing ionic interactions with the silanol groups. However, traditional silica-based columns are not stable at high pH and can degrade.[17]
-
| pH Range | Piperazine (pKa ~5.35 & 9.73) | Silanol Groups (pKa ~5) | Interaction Potential | Peak Shape |
| < 3 | Protonated (Positively Charged) | Neutral | Low | Good |
| 4 - 7 | Protonated (Positively Charged) | Ionized (Negatively Charged) | High | Poor (Tailing) |
| > 8 | Neutral | Ionized (Negatively Charged) | Low (but column stability is a concern) | Good (with appropriate column) |
Q3: My current method uses a standard C18 column. What are my options for improving the peak shape of my piperazine compound?
A3: You have several options that can be implemented individually or in combination to improve peak symmetry. These can be broadly categorized into column selection and mobile phase optimization.
For the analysis of basic compounds like piperazine, using a column specifically designed to minimize silanol interactions is highly recommended.
-
End-capped Columns: End-capping is a process where the residual silanol groups are chemically reacted with a small, non-polar capping agent, most commonly a trimethylsilyl (TMS) group, to make them inert.[6][16][18] This significantly reduces the sites available for secondary interactions.[16][18] Many modern columns are "double end-capped" for even better performance with basic compounds.[18]
-
Columns with Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the residual silanol groups from interacting with basic analytes.
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymers, which can offer better pH stability, allowing for the use of higher pH mobile phases where piperazine would be neutral.[17]
If you are limited to your current C18 column, optimizing the mobile phase is crucial.
-
Lowering the Mobile Phase pH: As discussed in Q2, adjusting the mobile phase pH to below 3 is often the most effective strategy.[3][4] This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA).
-
Using Mobile Phase Additives (Competing Bases): Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.[8] The TEA molecules will preferentially interact with the silanol groups, effectively blocking them from interacting with your piperazine analyte.
dot graph Troubleshooting_Flow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
A troubleshooting workflow for peak tailing.
Q4: I've tried lowering the pH and am still seeing some tailing. What is an "ion-pairing agent" and how can it help?
A4: Ion-pairing chromatography is a technique used to increase the retention and improve the peak shape of ionic compounds in reversed-phase HPLC.[19][20]
-
Mechanism of Action: For a basic analyte like piperazine (which is cationic at low pH), an anionic ion-pairing agent is added to the mobile phase.[19] These agents typically have a charged head group and a hydrophobic tail (e.g., alkyl sulfonates).[20] The hydrophobic tail of the ion-pairing agent adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface. The charged head group is then available to form a neutral ion-pair with the oppositely charged analyte. This neutral complex has a greater affinity for the stationary phase, leading to increased retention and often improved peak shape by masking the secondary interactions with silanol groups.
-
Common Ion-Pairing Agents for Basic Compounds:
-
Considerations:
-
Ion-pairing agents are not volatile and are generally not compatible with mass spectrometry (MS) detection.[23]
-
They can be difficult to completely wash out of a column, so it's often recommended to dedicate a column for ion-pairing applications.
dot graph Ion_Pairing_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=none];
}
Mechanism of ion-pairing chromatography.
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Suppressing Silanol Interactions
This protocol describes the preparation of a mobile phase with a low pH to minimize peak tailing of piperazine.
-
Prepare the Aqueous Component:
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid (or 0.1% TFA) to the water.
-
Mix thoroughly. The final pH should be approximately 2.7 for formic acid and lower for TFA.
-
-
Prepare the Mobile Phase:
-
Based on your desired mobile phase composition (e.g., 80:20 aqueous:organic), measure the appropriate volumes of the acidified aqueous component and the organic solvent (e.g., acetonitrile or methanol) into a clean mobile phase reservoir.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
-
Protocol 2: Using a Competing Base in the Mobile Phase
This protocol is for when lowering the pH is not sufficient or desirable.
-
Prepare the Mobile Phase:
-
Prepare your desired mixture of aqueous and organic solvents.
-
To this mixture, add triethylamine (TEA) to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of the mobile phase.
-
-
Adjust pH (if necessary):
-
The addition of TEA will increase the pH. If a specific pH is required, adjust it carefully using a suitable acid (e.g., phosphoric acid).
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture thoroughly.
-
References
- What Is Endcapping in HPLC Columns - Chrom Tech, Inc.
- Piperazine - Wikipedia.
- Piperazine | C4H10N2 | CID 4837 - PubChem - NIH.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.
- Are Silanol Groups Bad or Good for Basic Compounds? - HPLC-MART.
- Endcapping - Grokipedia.
- Silica Purity #2 – Silanols - Separ
- The Role of End-Capping in RP.
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
- Piperazines – Knowledge and References - Taylor & Francis.
- ACE News - HPLC.
- The Role of End-Capping in Reversed-Phase - LabRulez LCMS.
- Ion-Pair Reagents for HPLC.
- Ion-Pair Reagents for HPLC - TCI Chemicals.
- HPLC Ion Pair Reagents - Fisher Scientific.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch M
- Ion Pairing Reagents and Buffers - Obrnuta faza.
- Exploring the Role of pH in HPLC Separ
- Peak Tailing in HPLC - Element Lab Solutions.
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- Control pH During Method Development for Better Chrom
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- The Theory of HPLC Column Chemistry.
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Challenges in the scale-up of 1-Cyclopropyl-3-methylpiperazine production
This technical support guide addresses the scale-up challenges of 1-Cyclopropyl-3-methylpiperazine , a critical chiral diamine intermediate used in the synthesis of fluoroquinolone antibiotics (e.g., Gatifloxacin) and other bioactive scaffolds.
The following content is structured as a Tier 3 Technical Support Knowledge Base , designed for process chemists and engineers encountering specific bottlenecks during kilo-scale optimization.
Section 1: Synthesis Route Selection & Optimization
Q1: We are seeing low yields and high impurity profiles using direct alkylation with cyclopropyl halides. Is this route viable for scale-up?
A: Direct alkylation is generally not recommended for scale-up. While conceptually simple, reacting 2-methylpiperazine with cyclopropyl bromide or chloride presents three major engineering hurdles:
-
Low Reactivity: Cyclopropyl halides are notoriously unreactive toward nucleophilic substitution (
) due to the strain of the cyclopropyl ring and the inability to stabilize the transition state. This forces the use of harsh conditions (high temperature, long reaction times) which degrade the product. -
Poly-alkylation: Forcing conditions often lead to quaternary ammonium salts (bis-alkylation), which are difficult to purge.
-
Regio-selectivity: Direct alkylation often yields a significant amount of the unwanted N1-isomer (1-cyclopropyl-2-methylpiperazine) alongside the desired N4-isomer (1-cyclopropyl-3-methylpiperazine).
Recommended Scale-Up Route: Acylation-Reduction For kilogram-scale production, the industry standard is a two-step "Acylation-Reduction" protocol.
-
Acylation: Reaction of 2-methylpiperazine with cyclopropanecarbonyl chloride (CPCC) to form the amide. This reaction is rapid, exothermic, and controllable.
-
Reduction: Reduction of the amide carbonyl to the methylene group using a hydride source (e.g.,
or ).
Why this works: The amide formation is highly selective for the less hindered N4-nitrogen of 2-methylpiperazine, significantly improving the regio-isomeric ratio (typically >95:5 favoring the desired 3-methyl isomer).
Reference: See Patent CN108341792B for optimization of the N-Boc variant of this route, which further secures regioselectivity [1].
Q2: How do we control the regio-selectivity between the N1 and N4 nitrogens during the acylation step?
A: Regio-control is governed by steric differentiation and pH control .
-
Sterics: In 2-methylpiperazine, the N1 nitrogen is sterically hindered by the adjacent C2-methyl group. The N4 nitrogen is distal and more accessible.
-
Thermodynamics: At lower temperatures (0–5°C), the kinetic product (N4-acylation) is favored.
-
Protocol Adjustment:
-
Slow Addition: Add cyclopropanecarbonyl chloride slowly to a solution of 2-methylpiperazine.
-
Solvent Choice: Use non-polar solvents like Dichloromethane (DCM) or Toluene. Polar solvents can disrupt the hydrogen bonding network that enhances the nucleophilicity of N4.
-
Protecting Groups (Optional): For >99% purity requirements, use N-Boc-3-methylpiperazine (where the hindered N1 is already protected). However, this adds two steps (protection/deprotection).[1] For most cost-sensitive processes, optimizing the naked acylation is preferred.
-
Section 2: Reaction Engineering & Safety
Q3: During the reduction of the cyclopropyl-amide, we detected ring-opened impurities (n-propyl derivatives). What is causing this?
A: This is a critical failure mode known as Homo-Michael addition or acid-catalyzed ring opening. The cyclopropyl ring typically possesses significant ring strain (~27.5 kcal/mol). While generally stable to hydride reduction, it becomes vulnerable in the presence of strong Lewis acids or excess heat .
Troubleshooting Protocol:
-
Check Lewis Acid Stoichiometry: If using
, the Boron Trifluoride ( ) is a potent Lewis acid. If the reaction temperature exceeds 40°C, can coordinate to the cyclopropane ring, facilitating ring opening to form the n-propyl analog.-
Action: Maintain reaction temperature strictly <35°C during
addition.
-
-
Quenching Exotherms: The quenching of unreacted hydride reagents is highly exothermic. Localized hot spots during quenching (e.g., adding water/acid too fast) can thermally crack the ring.
-
Action: Use a controlled "inverse quench" (add reaction mixture to quench solution) or extremely slow addition of methanol/HCl with rigorous cooling.
-
Q4: Are there specific thermal hazards with Cyclopropanecarbonyl Chloride (CPCC)?
A: Yes. CPCC is moisture-sensitive and corrosive.
-
Hydrolysis Hazard: Contact with trace water generates HCl gas and significant heat. In a closed reactor, this causes rapid pressurization.
-
Runaway Potential: The acylation reaction is exothermic (
). On a kilo-scale, accumulation of reagents followed by initiation can lead to a thermal runaway. -
Control Strategy: Use Dosing Control . Never add CPCC in a single bolus. Use a metering pump to limit the accumulation of unreacted acid chloride to <5% of the total volume.
Section 3: Purification & Impurity Control
Q5: We cannot separate the 1-cyclopropyl-2-methyl (impurity) from 1-cyclopropyl-3-methyl (product) by distillation. What alternatives exist?
A: Distillation is ineffective because the boiling points of these regioisomers are nearly identical (
Protocol: The "HCl Shift" Method The basicity of the sterically hindered N1-isomer (impurity) differs slightly from the N4-isomer (product).
-
Crude Isolation: Obtain the free base mixture.
-
Salt Formation: Dissolve in Ethanol/Isopropanol (1:3 ratio). Add 2.0 equivalents of concentrated HCl (or HCl in dioxane).
-
Selective Crystallization: The 1-cyclopropyl-3-methylpiperazine \cdot 2HCl salt typically crystallizes more readily due to better packing symmetry compared to the 2-methyl isomer.
-
Recrystallization: If purity is <98%, recrystallize the salt from Methanol/Water (9:1). This specific solvent system is known to effectively purge regioisomers in fluoroquinolone intermediate synthesis [2].
Q6: How do we remove residual metal catalysts (Boron/Aluminum) from the reduction step?
A: Residual Boron (from
-
Workup Adjustment: Use a Rochelle's Salt (Potassium Sodium Tartrate) wash.
-
Step: Add saturated aqueous Rochelle's Salt to the reaction quench. Stir vigorously for 2–4 hours. The tartrate chelates Al/B species, solubilizing them in the aqueous layer and breaking the "emulsion lock" often seen in these reductions.
-
Visualizing the Process
Diagram 1: Synthesis & Troubleshooting Logic
Caption: Process flow for the Acylation-Reduction route, highlighting critical control points (Temperature, Solvent) to avoid regio-isomeric and ring-opened impurities.
Summary of Key Parameters
| Parameter | Specification | Reason for Control |
| Acylation Temp | Minimizes N1-acylation (impurity formation). | |
| CPCC Dosing | Continuous/Slow | Prevents thermal runaway and HCl pressure buildup. |
| Reduction Temp | Prevents cyclopropyl ring opening (Homo-Michael). | |
| Quench Method | Inverse / Rochelle's Salt | Controls exotherm; prevents emulsion; removes Boron/Al. |
| Purification | Crystallization (MeOH/Water) | Distillation is ineffective for regioisomer separation. |
References
- Google Patents. (2018). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine (CN108341792B).
- Google Patents. (2006). Process for the preparation of gatifloxacin (WO2006004561A1).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4742004, 1-Cyclopropylpiperazine. Retrieved from [Link]
Sources
1-Cyclopropyl-3-methylpiperazine: A Strategic Scaffold for Metabolic Stability and Conformational Control
This guide provides an in-depth technical analysis of 1-Cyclopropyl-3-methylpiperazine , a specialized heterocyclic building block used in modern drug discovery to optimize pharmacokinetic (PK) profiles. Unlike generic piperazine derivatives, this scaffold offers a unique combination of metabolic resistance (via the N-cyclopropyl group) and conformational control (via the C3-methyl group).
Executive Summary
In medicinal chemistry, the piperazine ring is a privileged scaffold, yet it often suffers from rapid oxidative metabolism and high basicity (leading to hERG liability). 1-Cyclopropyl-3-methylpiperazine represents a rational design solution to these bottlenecks.
By replacing a standard N-methyl or N-isopropyl group with an N-cyclopropyl moiety, medicinal chemists can lower the amine pKa by ~1.0 log unit (reducing hERG binding) and block N-dealkylation (improving half-life). Simultaneously, the C3-methyl substituent introduces chirality, locking the piperazine ring into a preferred conformation that can enhance selectivity for target binding pockets (e.g., GPCRs, Kinases).
Comparison at a Glance
| Feature | 1-Cyclopropyl-3-methylpiperazine | N-Methylpiperazine | N-Isopropylpiperazine |
| Metabolic Stability | High (Resists N-dealkylation) | Low (Rapid N-demethylation) | Low (Rapid N-dealkylation) |
| Basicity (pKa) | ~8.5 (Lowered by s-character) | ~9.2 (High) | ~9.5 (High) |
| Lipophilicity (LogP) | Moderate (Optimal LLE) | Low (Too polar) | High (Lipophilic liability) |
| Conformation | Rigid/Chiral (C3-Me lock) | Flexible | Flexible |
| hERG Risk | Reduced (Lower pKa) | High (Cationic at pH 7.4) | High |
Structural & Physicochemical Analysis
The "Cyclopropyl Effect" on Basicity
The cyclopropyl group is electronically unique. The carbon atoms in the ring possess significant s-character (approx.
-
Mechanism: This increased s-character exerts an electron-withdrawing inductive effect on the attached nitrogen.
-
Result: The lone pair on the nitrogen is less available for protonation. While N-alkyl piperazines typically have a pKa of 9.0–9.5, N-cyclopropyl derivatives often show a pKa of 8.0–8.5.
-
Impact: A lower pKa increases the fraction of neutral molecule at physiological pH (7.4), improving membrane permeability (LogD) and reducing non-specific binding to the hERG potassium channel (a common cause of cardiotoxicity).
The C3-Methyl Conformational Lock
The addition of a methyl group at the C3 position breaks the symmetry of the piperazine ring.
-
Equatorial Preference: To minimize 1,3-diaxial steric strain, the C3-methyl group strongly prefers the equatorial orientation.
-
Bioactive Conformation: This "locks" the ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target. This is critical for improving potency in chiral recognition sites.
Metabolic Stability Mechanisms[1][2]
The primary advantage of this scaffold is its resistance to Cytochrome P450 (CYP) metabolism.
Blockade of N-Dealkylation
Standard N-alkyl groups (Methyl, Ethyl, Isopropyl) are metabolized via Single Electron Transfer (SET) followed by
-
N-Methyl/Ethyl: The
-C-H bonds are easily accessible and relatively weak (~90-95 kcal/mol). -
N-Cyclopropyl: The C-H bonds on the cyclopropyl ring are significantly stronger (~106 kcal/mol) due to the ring strain and hybridization. This high Bond Dissociation Energy (BDE) makes hydrogen abstraction kinetically unfavorable, effectively "blocking" the standard N-dealkylation pathway.
DOT Diagram: SAR Decision Logic
The following diagram illustrates the logical flow for selecting this scaffold during lead optimization.
Figure 1: Decision tree for implementing the N-cyclopropyl-3-methylpiperazine scaffold in Lead Optimization.
Experimental Protocols
Synthesis of 1-Cyclopropyl-3-methylpiperazine
Direct alkylation of 2-methylpiperazine with cyclopropyl halides is low-yielding and sluggish. The industry-standard method utilizes reductive amination with a cyclopropanone equivalent (Method A) or Pd-catalyzed coupling (Method B).
Method A: The Modified Petasis Protocol (Recommended)
This method uses (1-ethoxycyclopropoxy)trimethylsilane as a stable equivalent of cyclopropanone.
Reagents:
-
2-Methylpiperazine (1.0 eq)
-
(1-Ethoxycyclopropoxy)trimethylsilane (1.2 eq)
-
Sodium cyanoborohydride (NaBH
CN) (1.5 eq) -
Acetic Acid (AcOH) (catalytic)
-
Methanol (MeOH) (Solvent)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under N
, dissolve 2-methylpiperazine (10 mmol) in anhydrous MeOH (50 mL). -
Activation: Add acetic acid (1-2 mL) to adjust pH to ~5–6.
-
Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (12 mmol) dropwise at room temperature. Stir for 30 minutes. Note: This generates the iminium ion in situ.
-
Reduction: Cool the mixture to 0°C. Add NaBH
CN (15 mmol) portion-wise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target Mass: ~140.2 Da).
-
Workup: Quench with 1N NaOH (adjust to pH >10). Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layer over Na
SO , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH OH gradient).
Method B: Pd-Catalyzed Buchwald-Hartwig Coupling
Useful if the starting material is protected or sensitive to reduction.
-
Reagents: 2-Methylpiperazine, Bromocyclopropane, Pd(OAc)
, BINAP, NaO^tBu, Toluene (100°C). -
Note: Bromocyclopropane is less reactive than typical aryl halides; high temperature is required.
DOT Diagram: Synthesis Workflow
Figure 2: Synthetic pathway via reductive amination using cyclopropanone equivalent.
Applications in Drug Discovery[3][4][5][6][7]
Case Study: GPCR Antagonists (e.g., Histamine H3, Dopamine D3)
In programs targeting CNS GPCRs, N-methylpiperazine ligands often suffer from high clearance.
-
Optimization: Replacing the N-methyl with N-cyclopropyl typically retains potency (due to similar size/shape) but significantly improves metabolic stability (microsomal intrinsic clearance
decreases by >50%). -
Selectivity: The addition of the C3-methyl group can impart >10-fold selectivity against off-targets (e.g., separating D3 affinity from D2) by exploiting subtle steric differences in the binding pocket.
Disambiguation: Cyclopropyl vs. Cyclopropylmethyl
It is critical not to confuse 1-Cyclopropyl- (direct bond) with 1-(Cyclopropylmethyl)- (methylene linker).
-
1-Cyclopropyl: Low pKa (~8.5), rigid, metabolically stable.
-
1-(Cyclopropylmethyl): High pKa (~9.5), flexible, metabolically labile (oxidation at the methylene linker).
-
Guidance: Use the direct cyclopropyl bond when basicity reduction and metabolic blockade are the primary goals.
References
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry. Link
-
Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition (Discusses pKa modulation comparison with cyclopropyl). Link
- Gribble, G. W., et al. (2002). "Reductive Amination with 1-Ethoxycyclopropanol." Synthesis. (Standard protocol basis).
- Barnes-Seeman, D. (2012). "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry.
Sources
A Comparative Analysis of Synthetic Routes to 1-Cyclopropyl-3-methylpiperazine: A Guide for Researchers
Introduction
1-Cyclopropyl-3-methylpiperazine is a valuable saturated heterocyclic motif frequently incorporated into pharmacologically active molecules. Its unique combination of a rigid cyclopropyl group and a chiral piperazine scaffold offers a compelling three-dimensional architecture that can favorably interact with biological targets. As a key building block in medicinal chemistry and drug development, the efficient and scalable synthesis of this compound is of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to 1-Cyclopropyl-3-methylpiperazine, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Multi-step Synthesis via N-Boc-piperazine
This widely employed method utilizes a protecting group strategy to ensure mono-alkylation and offers a reliable, albeit longer, pathway to the target molecule. The synthesis commences with the readily available N-Boc-piperazine.
Scientific Rationale
The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. It effectively deactivates one of the nitrogen atoms of the piperazine ring towards alkylation, thereby preventing the formation of undesired di-substituted byproducts. The synthesis proceeds through the formation of an amide intermediate, which is subsequently reduced to the corresponding amine. The final step involves the removal of the Boc group under acidic conditions to yield the desired product. This stepwise approach allows for purification at intermediate stages, often leading to a final product of high purity.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
In a reaction vessel, N-Boc-piperazine (1.0 eq) and triethylamine (1.5 eq) are dissolved in an inert solvent such as dichloromethane. The mixture is cooled to 0-10 °C, and cyclopropanecarbonyl chloride (1.1 eq) is added dropwise. The reaction is typically stirred for 2-4 hours while allowing it to warm to room temperature. Upon completion, the reaction mixture is washed with water and the organic layer is concentrated to yield the amide intermediate. A patent describing a similar synthesis for the unsubstituted piperazine reports a yield of 96.8-98% for this step[1].
Step 2: Reduction of the Amide
The amide intermediate (1.0 eq) is dissolved in an etheral solvent like tetrahydrofuran. A reducing agent such as sodium borohydride (excess) is added, followed by the dropwise addition of boron trifluoride-diethyl etherate at 0-25 °C. The reaction is quenched with water, and the product, N-Boc-1-cyclopropylmethyl-piperazine, is extracted and purified. A patent for the synthesis of the unsubstituted analog reports a yield of 94% for this reduction step[2].
Step 3: Deprotection of the Boc Group
The N-Boc protected intermediate is dissolved in an alcohol, such as isopropanol, and concentrated hydrochloric acid (2.5-3.0 eq) is added. The reaction is heated to 40-50 °C for several hours. After completion, the mixture is basified with an aqueous solution of sodium hydroxide or potassium hydroxide, and the final product, 1-cyclopropylmethylpiperazine, is extracted and purified. The reported yield for this final deprotection step is 94%[2].
Synthesis Pathway
Caption: Multi-step synthesis of 1-Cyclopropyl-3-methylpiperazine via a Boc-protected intermediate.
Route 2: Direct Alkylation of 2-Methylpiperazine
This approach offers a more direct and atom-economical route to the target molecule by forgoing the use of protecting groups. However, it presents challenges in controlling the selectivity of the alkylation.
Scientific Rationale
Direct N-alkylation of a secondary amine with an alkyl halide is a fundamental transformation in organic chemistry. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The primary challenge with symmetrical starting materials like piperazine is the potential for di-alkylation, leading to the formation of the N,N'-disubstituted product. The use of a less reactive starting material like 2-methylpiperazine can introduce some steric hindrance that may favor mono-alkylation to some extent, but careful control of reaction conditions is crucial.
Experimental Protocol
Synthesis Pathway
Caption: Direct alkylation of 2-methylpiperazine.
Route 3: Reductive Amination
Reductive amination is a versatile and widely used method for the formation of C-N bonds. This one-pot procedure involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
Scientific Rationale
The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of cyclopropanecarboxaldehyde and 2-methylpiperazine. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride, to yield the final amine product. The mild conditions and the ability to perform the reaction in a single step make it an attractive synthetic strategy. The choice of a mild reducing agent is critical to avoid the reduction of the starting aldehyde.
Experimental Protocol
To a solution of 2-methylpiperazine (1.2 eq) in a chlorinated solvent like dichloromethane, cyclopropanecarboxaldehyde (1.0 eq) is added, followed by a catalytic amount of acetic acid. The mixture is stirred at room temperature for a short period to facilitate the formation of the iminium ion. Subsequently, a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred until completion, typically for a few hours to overnight. The reaction is then quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography. While a specific protocol for this exact transformation is not detailed in the searched literature, reductive amination is a standard and robust method for N-alkylation of piperazines[6][7]. A recent study on organocatalytic reductive amination of chiral formylcyclopropanes highlights the utility of this approach for similar structures[1].
Synthesis Pathway
Caption: Reductive amination pathway.
Comparative Analysis
| Parameter | Route 1: Multi-step Synthesis | Route 2: Direct Alkylation | Route 3: Reductive Amination |
| Number of Steps | 3 | 1 | 1 (one-pot) |
| Overall Yield | High (potentially >80%)[2] | Moderate (variable) | Good to High (typically 60-90%) |
| Purity of Product | High (purification at each step) | Moderate (risk of byproducts) | Good (often requires chromatography) |
| Scalability | Readily scalable | Potentially challenging to control | Generally scalable |
| Cost of Reagents | Higher (Boc-anhydride, reducing agents) | Lower (basic reagents) | Moderate (specialized reducing agent) |
| Safety Concerns | Use of borane reagents | Handling of alkylating agents | Generally safe with standard precautions |
| Green Chemistry | Lower atom economy, more waste | Higher atom economy | Good atom economy, one-pot process |
Field-Proven Insights and Recommendations
-
For High Purity and Reliability: The multi-step synthesis (Route 1) is the preferred method when high purity of the final product is critical, for example, in the synthesis of pharmaceutical intermediates for clinical trials. The ability to purify intermediates ensures a well-defined final compound.
-
For Cost-Effectiveness and Large-Scale Production: Direct alkylation (Route 2) is the most economically viable option, especially for industrial-scale synthesis where cost per kilogram is a major driver. However, significant process optimization is required to maximize the yield of the mono-alkylated product and minimize the formation of the di-alkylated impurity. This may involve careful control of stoichiometry, temperature, and addition rates.
-
For Versatility and Rapid Analog Synthesis: Reductive amination (Route 3) offers a good balance of efficiency, yield, and versatility. It is particularly well-suited for laboratory-scale synthesis and the rapid generation of analogs for structure-activity relationship (SAR) studies, as a wide variety of aldehydes and ketones can be used to introduce diverse substituents.
Conclusion
The synthesis of 1-Cyclopropyl-3-methylpiperazine can be successfully achieved through several distinct synthetic routes. The choice of the optimal method depends on a careful consideration of the desired scale, purity requirements, cost constraints, and available resources. The multi-step approach using a Boc-protecting group provides a reliable route to high-purity material, while direct alkylation offers a more cost-effective but potentially less selective alternative. Reductive amination stands out as a versatile and efficient one-pot method, particularly for research and development purposes. By understanding the advantages and limitations of each approach, researchers can make an informed decision to best suit their synthetic goals.
References
-
Comparative synthetic platforms for mono‐N‐alkylation of piperazine. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
- Yılmaz, F., & Görmen, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 443-450.
-
Perumalla, S. R., & G, S. (2009). methanone. Molbank, 2009(4), M641. [Link]
- Pollard, C. B., & MacDowell, L. G. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Washington, DC: U.S.
-
Miller, J. F., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(6), 555-560. [Link]
-
Synthesis of cyclopropane carboxaldehyde derivatives 52. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
- SUZHOU LAKESTAR PHARMATECH CO Ltd. (2021). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. CN108341792B.
-
Barnier, J. P., & Conia, J. M. (1988). cyclopropanecarboxaldehyde. Organic Syntheses, 66, 25. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved February 17, 2026, from [Link]
-
Supporting Information Experimental procedures, spectroscopic data, and 1H and 13C NMR spectra Total Synthesis of Huperzine R To. (n.d.). doi.org. Retrieved February 17, 2026, from [Link]
- Albhaisi, R., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 13(2), 77-85.
-
Krupková, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Link]
-
Gandeepan, P., & Rajamalli, P. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047-16064. [Link]
-
1-cyclopropyl-3-methylpiperazine dihydrochloride (C8H16N2). (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]
-
Devarie-Baez, N. O., et al. (2013). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. Bioconjugate Chemistry, 24(7), 1158-1163. [Link]
-
13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0225733). (n.d.). NP-MRD. Retrieved February 17, 2026, from [Link]
- Robba, M., & Le Guen, Y. (1984). Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. EP0050072B1.
- Robba, M., & Le Guen, Y. (1982). Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. EP0050072A1.
-
1-(cyclopropylmethyl)-4-phenylpiperazine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 17, 2026, from [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
- DeKimpe, N., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(14), 2369-2371.
-
1-Cyclopropylpiperazine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
3-cyclopropyl-1-methylpiperazine (C8H16N2). (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]
-
1-(Cyclopropylmethyl)piperazine. (n.d.). Chemsrc. Retrieved February 17, 2026, from [Link]
-
R&D work: Alkylation of amines with alkylboronic acids. (2010, March 1). GalChimia. Retrieved February 17, 2026, from [Link]
-
Preparation of chiral 2-methylpiperazine. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
- Method for producing optically active 2-methylpiperazine. (2016). WO2016021524A1.
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2017). MDPI. [Link]
Sources
- 1. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 3. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 4. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 5. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Comparing the biological efficacy of cyclopropyl vs methyl piperazine analogs
Topic: Comparing the biological efficacy of cyclopropyl vs methyl piperazine analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the substitution of an
This guide analyzes the trade-offs between these two analogs. The Methyl analog typically offers higher basicity and lower steric bulk but suffers from rapid oxidative metabolism (
Physicochemical & Structural Profile
The biological divergence between these analogs stems from their fundamental electronic and steric properties.
Comparative Properties Table
| Feature | Impact on Drug Design | ||
| Hybridization | Pseudo- | Cyclopropyl exerts electron-withdrawing effects, lowering amine basicity. | |
| Basicity ( | High (~9.0 - 9.2) | Moderate (~7.5 - 8.2) | Lower |
| Lipophilicity | Lower | Higher | Cyclopropyl increases lipophilicity but often improves Ligand Efficiency (LE) by blocking metabolism. |
| Conformation | Freely rotating | Rigid / Semi-rigid | Cyclopropyl acts as a conformational lock, potentially reducing entropy penalty upon binding. |
| Metabolic Risk | High ( | Low ( | Cyclopropyl blocks the "soft spot" for CYP450 oxidative attack. |
The "Basicity Cliff"
The most critical difference is the
-
Methyl: Inductive donation (
) stabilizes the protonated ammonium species, raising . -
Cyclopropyl: Inductive withdrawal (relative to alkyl) and steric shielding destabilize the protonated form, lowering
by 1.0–1.5 units.
Biological Efficacy: Potency & Selectivity[1]
Potency: The Conformational Advantage
While the methyl group is sterically small, it allows the piperazine ring to adopt multiple low-energy chair conformations. The cyclopropyl group, being bulkier and rigid, can force the piperazine nitrogen into a specific pyramidal geometry.
-
Case Study: In Risdiplam (RG7916) , a spinal muscular atrophy (SMA) drug, the optimization from early methyl-piperazine leads to a cyclopropyl-containing spiro-system was pivotal. The cyclopropyl moiety improved potency not just by hydrophobic interaction, but by enforcing a conformation that maximized binding to the SMN2 pre-mRNA complex while simultaneously reducing off-target binding.
Selectivity: The hERG Safety Margin
Basic amines (especially
-
Mechanism: hERG channels possess aromatic residues (Tyr652, Phe656) that stabilize high-energy cations via cation-
interactions. -
The Switch: Replacing Methyl with Cyclopropyl lowers the
, reducing the fraction of ionized drug at physiological pH (7.4). This directly correlates with reduced hERG affinity.-
Data: In optimized leads, this switch has been observed to improve the hERG
safety margin by >10-fold.
-
ADME Profile: Metabolic Stability
The primary driver for this substitution is often metabolic stability. The
Metabolic Pathway Comparison (DOT Diagram)
The following diagram illustrates the divergent metabolic fates of the two analogs.
Figure 1: Comparative metabolic pathways. The N-methyl group undergoes rapid oxidative demethylation. The cyclopropyl group sterically and electronically suppresses this pathway, though it can undergo slower ring oxidation.
Experimental Protocols
To validate the efficacy of the switch in your specific series, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) [20 mg/mL protein conc].
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Internal Standard (e.g., Warfarin or Tolbutamide).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Spiking test compounds to final concentration of 1
M (0.1% DMSO). Incubate at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to initiate reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing Internal Standard. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Analysis:
-
Plot
vs. time. -
Calculate
(slope). - .
- .
Success Criteria:
-
A successful "Cyclopropyl Switch" should yield a >2-fold increase in
compared to the Methyl analog.
Protocol B: Potentiometric
Determination
Objective: Confirm the reduction in basicity.
-
Setup: Use a standardized potentiometric titrator (e.g., Sirius T3).
-
Sample: Dissolve 1-2 mg of compound in 0.15 M KCl (ISA water).
-
Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under
atmosphere to exclude . -
Calculation: Use Bjerrum plot analysis to determine
. -
Validation: Run Quinine (
8.5, 4.1) as a reference standard.
Decision Matrix: When to Switch?
Use this logic gate to determine if the Cyclopropyl analog is the superior candidate.
| Scenario | Recommendation | Rationale |
| Lead has high clearance ( | SWITCH to Cyclopropyl | Blocks |
| Lead has hERG liability ( | SWITCH to Cyclopropyl | Lowers |
| Lead needs CNS penetration | EVALUATE CAREFULLY | Cyclopropyl increases lipophilicity (good) but lowers |
| Synthetic ease is priority | KEEP Methyl | Methylation is trivial (Reductive amination with formaldehyde). Cyclopropylation requires cyclopropyl bromide (slow) or reductive amination with (1-ethoxycyclopropoxy)trimethylsilane. |
References
-
Metabolic Stability & Drug Design
- Source: Hypha Discovery. "Metabolism of cyclopropyl groups."
-
URL:[Link]
-
Risdiplam (RG7916)
-
Piperazine
and Substitution Effects: -
hERG Inhibition & Basicity
-
General Piperazine Synthesis & Properties
- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
- 1. Addressing Today's Absorption, Distribution, Metabolism, and Excretion (ADME) Challenges in the Translation of In Vitro ADME Characteristics to Humans: A Case Study of the SMN2 mRNA Splicing Modifier Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. uregina.ca [uregina.ca]
- 4. drughunter.com [drughunter.com]
Head-to-head comparison of piperazine and piperidine scaffolds in drug design
Executive Summary In the architecture of small molecule drugs, the choice between a piperidine and a piperazine scaffold is rarely a trivial substitution; it is a strategic decision that alters the physicochemical trajectory of a lead series.[1] While piperidine (a single nitrogen heterocycle) offers superior lipophilicity and membrane permeability often favored in CNS targets, it carries a higher liability for hERG channel inhibition and oxidative metabolism. Piperazine (a 1,4-diazacyclohexane), acts as a "solubility switch," lowering logP and offering a secondary vector for substitution, though often at the cost of blood-brain barrier (BBB) penetration. This guide provides a head-to-head technical analysis to assist medicinal chemists in scaffold selection.
Physicochemical & Structural Profiles[2][3][4]
The fundamental distinction lies in the electronic influence of the second nitrogen atom in the piperazine ring.[2] This atom acts as an electron-withdrawing group (inductively) on the first nitrogen, significantly lowering the pKa of the primary basic center.
Table 1: Head-to-Head Property Comparison
| Feature | Piperidine Scaffold | Piperazine Scaffold | Impact on Drug Design |
| Structure | Monocyclic, 1 Nitrogen | Monocyclic, 2 Nitrogens (1,[3]4) | Piperazine offers two attachment vectors (N1, N4). |
| Basicity (pKa) | ~11.2 (Highly Basic) | pKa₁ ~5.3, pKa₂ ~9.7 | Piperazine is less basic at physiological pH; reduces lysosomal trapping. |
| Lipophilicity (LogP) | High (Lipophilic) | Low (Hydrophilic) | Piperazine lowers LogP by ~1.5–2.0 units, improving aqueous solubility. |
| Polar Surface Area | ~12 Ų | ~24 Ų | Piperazine increases PSA, potentially limiting BBB penetration. |
| H-Bonding | 1 Acceptor / 1 Donor | 2 Acceptors / 2 Donors | Piperazine offers additional handles for receptor interaction.[3] |
| Conformation | Chair (fluxional) | Chair (rigidified by N-sub) | Similar spatial occupancy, making them viable bioisosteres. |
Expert Insight: The "pKa shift" is the most critical actionable insight here. At physiological pH (7.4), a piperidine nitrogen is almost exclusively protonated (>99%), creating a cationic species that interacts strongly with the hERG channel pore. Piperazine, with its lower pKa₁, often exists as a mixture of species or a monocation with different charge distribution, frequently mitigating cardiotoxicity risks.
Decision Framework: Scaffold Selection Logic
The following decision tree illustrates the logical flow for selecting between these two scaffolds based on ADME/Tox requirements.
Figure 1: Strategic decision matrix for scaffold selection based on solubility, CNS penetration requirements, and toxicity liabilities.
ADME & Metabolic Stability: The "Metabolic Switch"
Replacing piperidine with piperazine is a classic medicinal chemistry tactic known as a "metabolic switch" to alter clearance mechanisms.[3]
Piperidine Metabolism
Piperidine rings are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1][3]
-
Primary Mechanism: Carbon-hydroxylation (C-oxidation) at the
-carbon (adjacent to Nitrogen) or the remote -carbon.[3] -
Consequence: Rapid clearance and short half-life (
).[3] -
Mitigation: Blocking metabolic "soft spots" with Fluorine or Methyl groups is often required.
Piperazine Metabolism
Piperazine alters the metabolic profile significantly.[4][3]
-
Primary Mechanism: N-oxidation or N-dealkylation.[3] The ring carbons are generally less prone to direct hydroxylation compared to piperidine due to the electron-withdrawing effects of the nitrogens.
-
Advantage: Often improves metabolic stability in microsomes (HLM/RLM).[3]
-
Risk: Can form reactive metabolites (e.g., iminium ions) if the ring opens, though this is less common than simple N-oxidation.
Toxicology Focus: Mitigating hERG Liability
One of the most compelling reasons to switch from piperidine to piperazine is to reduce cardiotoxicity (QT prolongation).
-
The Mechanism: The hERG potassium channel possesses a hydrophobic pore with aromatic residues (Tyr652, Phe656) that stabilize high-affinity blockers via
-cation interactions. -
Piperidine Liability: The highly basic nitrogen of piperidine (pKa ~11) ensures it is protonated at physiological pH. Combined with a lipophilic tail (common in drug design), this creates a perfect pharmacophore for hERG blocking.
-
Piperazine Solution:
-
Lower Basicity: The pKa reduction (~2-3 units) reduces the concentration of the cationic species.
-
Vector Change: The introduction of the second nitrogen alters the orientation of the molecule, potentially disrupting the precise alignment required for
-stacking in the hERG pore.
-
Case Study: Ziritaxestat (GLPG1690) In the development of Autotaxin inhibitors, researchers faced hERG liabilities with early piperidine-based leads. Replacing the central piperidine with a piperazine scaffold lowered the pKa significantly, reducing hERG affinity while maintaining potency against the target enzyme [1].[5]
Experimental Protocol: Buchwald-Hartwig Amination
To synthesize these scaffolds, the formation of the C-N bond between the heterocycle and an aryl core is critical. The Buchwald-Hartwig amination is the industry standard.
Objective: Coupling of N-Boc-piperazine (or Piperidine) with an Aryl Bromide.
Reagents & Equipment[6]
-
Substrate: Aryl Bromide (1.0 equiv)[6]
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) -
Ligand: BINAP or XantPhos (2-4 mol%)[3]
-
Base: Sodium tert-butoxide (
) (1.5 equiv)[3] -
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a reaction vial/flask and cool under argon flow.
-
Add
, Ligand, and to the vial. -
Critical Step: Pre-complexation.[3] Add a small volume of solvent and stir for 5 mins to allow the active Pd-Ligand complex to form (often indicated by a color change).
-
-
Substrate Addition:
-
Add the Aryl Bromide and N-Boc-piperazine.[3]
-
Add the remaining anhydrous solvent (concentration ~0.1 M to 0.2 M).
-
-
Reaction:
-
Workup:
-
Purification:
Catalytic Cycle Visualization
Figure 2: The Palladium catalytic cycle.[3][6][7] Note that steric bulk on the ligand (e.g., XantPhos) facilitates the reductive elimination step, which is crucial for forming the C-N bond.
References
-
Torrice, M., et al. (2024).[5] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link
-
Meanwell, N. A., & Loiseleur, O. (2022).[8] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.[8] Link
-
BenchChem Technical Support. (2025). Piperazine vs. Piperidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. BenchChem. Link
-
Gleeson, M. P. (2008).[3] Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drughunter.com [drughunter.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
